

solubility of 5-Chloro-2-(trifluoromethyl)pyridine in organic solvents

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1590180

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An In-Depth Technical Guide to the Solubility of **5-Chloro-2-(trifluoromethyl)pyridine** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **5-Chloro-2-(trifluoromethyl)pyridine**, a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles, practical methodologies for solubility determination, and critical safety protocols associated with this compound.

Introduction and Physicochemical Profile

5-Chloro-2-(trifluoromethyl)pyridine (CAS No: 349-94-0) is a halogenated pyridine derivative.^[1] Its unique structure, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products.

The principle of "like dissolves like" is the foundational concept for predicting solubility.^{[2][3]} This rule suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of **5-Chloro-2-(trifluoromethyl)pyridine** is influenced by the

electronegative chlorine and fluorine atoms and the nitrogen atom in the pyridine ring, creating a molecule with moderate polarity.

Table 1: Physicochemical Properties of **5-Chloro-2-(trifluoromethyl)pyridine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1][4]
Molecular Weight	181.54 g/mol	[1]
Appearance	Solid / Red-brown crystalline powder	[4]
Melting Point	35-37 °C	[4]
Boiling Point	146 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	42.1 °C (closed cup)	[4]
XLogP3	2.4	[4]

Note: The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting a preference for organic solvents over water.

Qualitative Solubility Profile

While extensive quantitative solubility data is not widely published, qualitative assessments provide a strong directional understanding for solvent selection. The following table summarizes the known solubility behavior of **5-Chloro-2-(trifluoromethyl)pyridine** in various organic solvents and water.

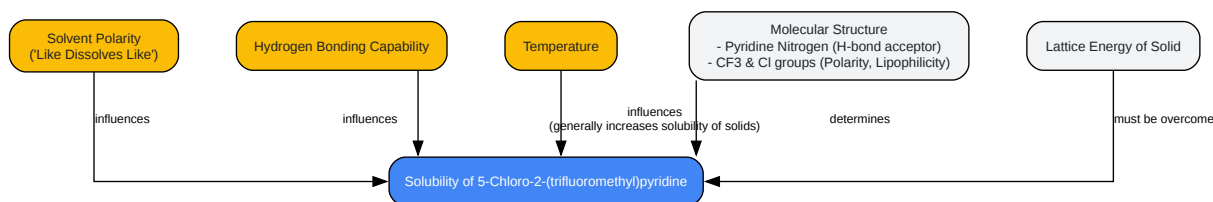
Table 2: Qualitative Solubility of **5-Chloro-2-(trifluoromethyl)pyridine**

Solvent	Solvent Class	Polarity	Solubility	Source
N,N-Dimethylformamide (DMF)	Polar Aprotic	High	Very Soluble	[4]
Methanol	Polar Protic	High	Soluble	[4]
Glacial Acetic Acid	Polar Protic	High	Sparingly Soluble	[4]
Chloroform	Nonpolar	Low	Very Slightly Soluble	[4]
Water	Polar Protic	High	Practically Insoluble	[4]

Insight: The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol indicates that both polarity and hydrogen bonding interactions play a role. Its poor solubility in water is expected given its moderate lipophilicity.

Factors Influencing Solubility: A Mechanistic View

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For **5-Chloro-2-(trifluoromethyl)pyridine**, the key factors are polarity, the capacity for hydrogen bonding, and temperature.



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Caption: Factors influencing the solubility of the target compound.

- **Polarity:** The molecule's dipole moment, arising from its electronegative atoms, dictates its interaction with polar and nonpolar solvents. Its solubility in methanol and limited solubility in chloroform align with this principle.
- **Hydrogen Bonding:** The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This is a primary reason for its solubility in protic solvents like methanol.
- **Temperature:** The solubility of most solid organic compounds in liquid solvents increases with temperature.^[3] This is because the additional thermal energy helps overcome the solute's crystal lattice energy, favoring the dissolution process.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique.

Objective: To determine the saturation solubility (mg/mL or mol/L) of **5-Chloro-2-(trifluoromethyl)pyridine** in a selected organic solvent at a specific temperature.

Materials:

- **5-Chloro-2-(trifluoromethyl)pyridine** (97%+ purity)
- Selected organic solvent (HPLC grade)
- Scintillation vials with screw caps
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **5-Chloro-2-(trifluoromethyl)pyridine** to a scintillation vial. The key is to ensure solid remains undissolved, confirming saturation.
 - Pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
 - Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
- Equilibration:
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended to guarantee equilibrium.^[3]
 - Causality Insight: This extended agitation ensures that the dissolution and crystallization rates become equal, defining the true thermodynamic solubility limit.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
 - Carefully draw a sample from the clear supernatant using a syringe.
 - Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
- Dilution and Analysis:
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

- Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration.
- Calculation:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This result is the solubility of the compound in that solvent at the specified temperature.



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Caption: Experimental workflow for solubility determination.

Safety and Handling Precautions

5-Chloro-2-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[5][6]

- Hazard Classifications: Flammable Solid (Category 2), Acute Toxicity - Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3).[4]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[4] Ground and bond containers when transferring material. Avoid creating dust. Do not breathe dust or vapors.[6]
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor.[6]
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]
Store locked up.[8]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

While quantitative solubility data for **5-Chloro-2-(trifluoromethyl)pyridine** remains to be fully documented in publicly available literature, its physicochemical properties and qualitative solubility profile provide a solid foundation for its use in research and development. The compound exhibits good solubility in polar organic solvents like DMF and methanol and is practically insoluble in water. For applications requiring precise solubility values, the standardized shake-flask protocol detailed in this guide offers a reliable method for generating this critical data. Adherence to strict safety protocols is mandatory when handling this hazardous chemical.

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